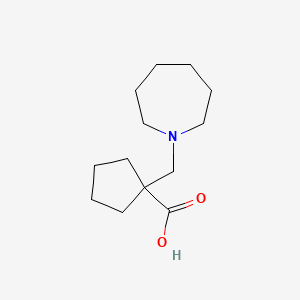
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring attached to a cyclopentane ring, with a carboxylic acid functional group. Its molecular formula is C13H23NO2, and it is often studied for its potential therapeutic and industrial applications .
Métodos De Preparación
The synthesis of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor.
Attachment to Cyclopentane: The azepane ring is then attached to a cyclopentane ring through a series of reactions, often involving nucleophilic substitution or addition reactions.
Introduction of the Carboxylic Acid Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .
Análisis De Reacciones Químicas
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Piperidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-ylmethyl)cyclopentane-1-carboxylic acid: Contains a morpholine ring, offering different chemical properties.
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Features a pyrrolidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C13H23NO2 |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14/h1-11H2,(H,15,16) |
Clave InChI |
SCFDXNHTQVOAAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



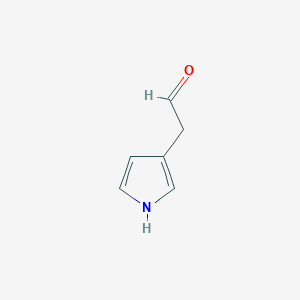
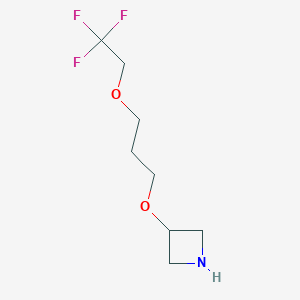
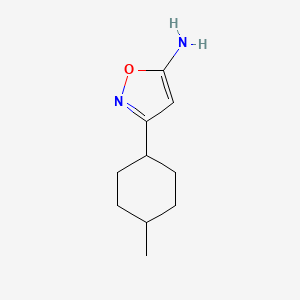


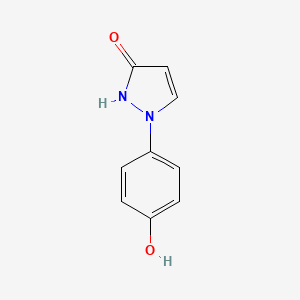
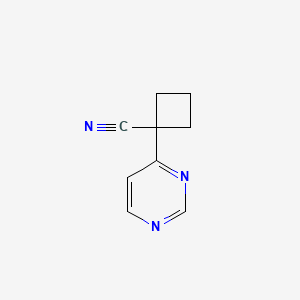
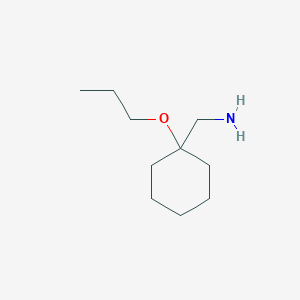
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)



![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
